molecular formula C11H19FN2O B1489125 3-(Fluoromethyl)-1-prolylpiperidine CAS No. 2097943-54-7

3-(Fluoromethyl)-1-prolylpiperidine

Cat. No.: B1489125
CAS No.: 2097943-54-7
M. Wt: 214.28 g/mol
InChI Key: KBSGWAWYGIIJHZ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-prolylpiperidine is a fluorinated piperidine derivative featuring a proline moiety linked to the piperidine ring. Fluorine atoms are known to enhance metabolic stability and lipophilicity, while the proline and piperidine moieties may influence target binding or solubility .

Properties

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-7-9-3-2-6-14(8-9)11(15)10-4-1-5-13-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSGWAWYGIIJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) (S)-3-(9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-2-yl)-4-(fluoromethyl)oxazolidin-2-one

  • Structure: Contains a fluoromethyl group on an oxazolidinone ring fused to a benzimidazo-oxazepine scaffold.
  • Key Differences : The fluoromethyl group here is part of a rigid heterocyclic system, contrasting with the more flexible piperidine-proline backbone in the target compound. This rigidity may reduce conformational freedom but enhance binding to planar targets (e.g., kinases) .
  • Activity: Fluorine’s electron-withdrawing effects likely stabilize the oxazolidinone ring, improving metabolic resistance compared to non-fluorinated analogs.

(b) 4-Amino-1-((3R)-1-((4-fluorobenzoyl)prolyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

  • Structure : Features a prolylpiperidine moiety with a 4-fluorobenzoyl substituent.
  • Key Differences : The fluorobenzoyl group introduces aromatic fluorine, which may enhance π-stacking interactions in biological targets. However, the fluoromethyl group in the target compound could provide distinct steric and electronic effects .

Piperidine Derivatives

(a) 3-Methyl-1-(3-phenylpropanoyl)piperidine

  • Structure: Piperidine substituted with a methyl group and a phenylpropanoyl chain.
  • Key Differences: Lacks fluorine but shares the piperidine scaffold.
  • Applications : Such compounds are often intermediates in drug synthesis, where the piperidine ring contributes to basicity and hydrogen-bonding capacity.

(b) 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine

  • Structure : Piperidine with a pyrazole-methyl substituent.
  • Key Differences : The pyrazole group introduces nitrogen-rich heterocyclic character, which could enhance metal-binding or target specificity. Fluorine absence may limit metabolic stability .

Proline-Containing Compounds

(a) 1-((3R)-1-((4-Fluorobenzoyl)prolyl)piperidin-3-yl) Derivatives

  • Structure : Combines proline, piperidine, and fluorobenzoyl groups.
  • Key Differences : The fluorobenzoyl group provides aromatic fluorination, whereas the target compound’s fluoromethyl group offers aliphatic fluorination. Aliphatic fluorine may better modulate pKa or membrane permeability .

Comparative Data Table

Compound Core Structure Fluorine Position Key Functional Groups Potential Applications
This compound Piperidine + proline Aliphatic (CH2F) Fluoromethyl, prolyl CNS drugs, protease inhibitors
(S)-4-(Fluoromethyl)oxazolidin-2-one Oxazolidinone Aliphatic (CH2F) Fluoromethyl, benzimidazo-oxazepine Kinase inhibitors
4-Fluorobenzoyl-prolylpiperidine Piperidine + proline Aromatic (C6H4F) Fluorobenzoyl, pyrazolo-pyrimidine Kinase/GPCR modulation
3-Methyl-1-(3-phenylpropanoyl)piperidine Piperidine None Phenylpropanoyl Synthetic intermediate

Research Findings and Implications

  • Fluorine Effects: Aliphatic fluorination (e.g., CH2F in the target compound) may improve metabolic stability and lipophilicity compared to non-fluorinated piperidines, as seen in oxazolidinone derivatives .
  • This is observed in pyrazolo-pyrimidine derivatives with prolylpiperidine side chains .
  • Solubility Trade-offs : Fluoromethyl groups may reduce aqueous solubility compared to polar substituents (e.g., hydroxymethyl), necessitating formulation optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Fluoromethyl)-1-prolylpiperidine
Reactant of Route 2
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